molecular formula C23H38O7 B1212574 [(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate CAS No. 23984-17-0

[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

Cat. No. B1212574
CAS RN: 23984-17-0
M. Wt: 426.5 g/mol
InChI Key: UVIOAKNWFGGRCJ-SZLBESSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asebotoxin I is a natural product found in Pieris japonica with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for the pine sawfly, demonstrating its application in ecological and entomological studies (Nakamura & Mori, 1999).

  • Chemoenzymatic Preparation : It's involved in the chemoenzymatic preparation of enantiopure compounds, showcasing its role in the field of stereochemistry and pharmaceutical preparations (Gyarmati et al., 2004).

  • Asymmetric Synthesis : This compound is used in asymmetric synthesis processes for creating bicyclic and tricyclic polypropanoates, indicating its importance in organic chemistry and drug synthesis (Marchionni & Vogel, 2001).

  • Intermediate in Methylcitrate Cycle : The compound plays a role as an intermediate in the methylcitrate cycle in bacteria and fungi, relevant in microbiological research (Darley et al., 2003).

Natural Product Isolation and Analysis

  • Diterpenoid Alkaloid Isolation : Isolated from traditional Chinese medicine, showcasing its role in the study of natural products and traditional remedies (Lei et al., 2011).

  • Sponge-Derived Compounds : Found in compounds isolated from the sponge Cymbastela hooperi, indicating its significance in marine biology and bioactive substance research (Linden et al., 1997).

Synthetic Applications

  • Sesquiterpenoid Synthesis : Utilized in the synthesis of novel sesquiterpenoid skeletons, underlining its use in developing new chemical entities for potential therapeutic applications (Ruiz-Ferrer et al., 2021).

  • Ligand Synthesis and Characterization : The compound is involved in the synthesis and study of macrocyclic ligands, contributing to the field of coordination chemistry (Bencini et al., 1992).

properties

CAS RN

23984-17-0

Product Name

[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

Molecular Formula

C23H38O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

InChI

InChI=1S/C23H38O7/c1-6-17(26)30-18-12-7-8-13-21(5,28)14-9-15(24)19(2,3)23(14,29)16(25)10-22(13,18)11-20(12,4)27/h12-16,18,24-25,27-29H,6-11H2,1-5H3/t12-,13+,14+,15+,16+,18?,20-,21-,22+,23+/m1/s1

InChI Key

UVIOAKNWFGGRCJ-SZLBESSXSA-N

Isomeric SMILES

CCC(=O)OC1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O

SMILES

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O

Canonical SMILES

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O

synonyms

acebotoxin III
asebotoxin I
asebotoxin III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
Reactant of Route 2
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
Reactant of Route 3
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
Reactant of Route 4
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
Reactant of Route 5
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
Reactant of Route 6
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

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